Methyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate
Description
Methyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a trifluoromethyl group at position 3, a chlorine atom at position 5, and a fluorine atom at position 2 of the benzene ring, with a methyl ester moiety at the carboxyl position. This compound is likely used as an intermediate in agrochemical or pharmaceutical synthesis, given the prevalence of trifluoromethyl and halogen substituents in such applications .
Properties
Molecular Formula |
C9H5ClF4O2 |
|---|---|
Molecular Weight |
256.58 g/mol |
IUPAC Name |
methyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5ClF4O2/c1-16-8(15)5-2-4(10)3-6(7(5)11)9(12,13)14/h2-3H,1H3 |
InChI Key |
WHBORJIJQALXBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate
General Synthetic Strategy
The synthesis typically involves:
- Preparation of the corresponding halogenated trifluoromethylated benzoic acid or benzaldehyde intermediate.
- Conversion of the acid intermediate to the methyl ester via esterification.
The key challenges include selective functionalization of the aromatic ring, control of reaction conditions to avoid side reactions, and scalability of the process.
Preparation of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic Acid Intermediate
A crucial precursor is 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid, which can be prepared by the following methods:
Metalation and Carboxylation Route
- Starting from 1,3-dichloro-2-fluoro-(trifluoromethyl)benzene, a directed ortho-lithiation is performed using tert-butyllithium in pentane at low temperatures (-78°C).
- The resulting aryl lithium intermediate is treated with carbon dioxide to afford the benzoic acid after acidic workup.
- This method suffers from the use of highly reactive and corrosive organolithium reagents and requires cryogenic conditions, which complicates scale-up.
Formylation and Oxidation Route
- The 3-chloro-4-fluoro-benzotrifluoride is deprotonated with a metalorganic base and reacted with N,N-dialkylformamides (e.g., N,N-dimethylformamide) to form the corresponding benzaldehyde intermediate.
- The aldehyde is oxidized using sodium hypobromite or other oxidants to the benzoic acid.
- This process is conducted in organic solvents like toluene or methylene chloride at temperatures ranging from 0°C to 50°C.
- The reaction conditions avoid extremely low temperatures and allow for easier purification by crystallization.
Sulfonate Intermediate Route
- The 3-chloro-4-fluoro-benzotrifluoride is converted to an alkali (3-chloro-2-fluoro-5-trifluoromethyl-phenyl)-hydroxy-methanesulfonate intermediate by reaction with sodium pyrosulfite.
- Subsequent base treatment and oxidation afford the benzoic acid.
- This method provides an alternative pathway that can be adapted for technical scale.
Esterification to this compound
Once the benzoic acid intermediate is obtained, esterification to the methyl ester is performed:
- The benzoic acid is reacted with methanol in the presence of strong acid catalysts such as sulfuric acid or hydrochloric acid.
- The reaction is typically conducted under reflux conditions to drive the equilibrium toward ester formation.
- The reaction conditions are optimized to maximize yield and purity, often followed by purification steps like crystallization or distillation.
Detailed Reaction Conditions and Data
| Step | Reagents/Conditions | Temperature Range | Solvent(s) | Notes |
|---|---|---|---|---|
| Directed ortho-lithiation | tert-Butyllithium, pentane | -78°C | Pentane | Requires cryogenic conditions; corrosive reagents |
| Carboxylation | Carbon dioxide | -78°C to 25°C | Same as lithiation solvent | Quenching with acid to isolate benzoic acid |
| Formylation | Metalorganic base + N,N-dialkylformamide | -100°C to 25°C | Toluene, methylene chloride | Electrophile added 1.0–1.5 equiv. |
| Oxidation | Sodium hypobromite, NaOH | 0°C to 50°C | Water/toluene or methylene chloride | Acidification precipitates acid product |
| Sulfonate intermediate | Sodium pyrosulfite, aqueous solution | 0°C to 25°C | Toluene | Alternative to formylation route |
| Esterification | Methanol + H2SO4 or HCl (catalyst) | Reflux (~65°C) | Methanol | Standard Fischer esterification |
Research Findings and Optimization Insights
- The lithiation/carboxylation method, while classical, is limited by the need for low temperatures and handling of pyrophoric reagents, which restricts its industrial scalability.
- The formylation followed by oxidation route offers milder conditions and better control, with yields improved by careful control of electrophile equivalents and reaction temperature.
- Use of sodium hypobromite as an oxidant allows for selective oxidation of the aldehyde to acid with minimal side products.
- The sulfonate intermediate route provides a useful alternative, especially when metalation reagents are problematic.
- Esterification under acidic reflux is a well-established method with high conversion rates, but controlling water removal and reaction time is key to maximizing yield.
- Purification by crystallization from cyclohexane or heptane mixtures enhances product purity.
Summary Table of Preparation Routes
| Route | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Lithiation/Carboxylation | 1,3-Dichloro-2-fluoro-(trifluoromethyl)benzene | tert-Butyllithium, CO2 | Direct carboxylation; high selectivity | Cryogenic, corrosive reagents |
| Formylation/Oxidation | 3-Chloro-4-fluoro-benzotrifluoride | Metalorganic base, N,N-dialkylformamide, NaOBr | Milder conditions; scalable | Multi-step, requires oxidation step |
| Sulfonate Intermediate Route | 3-Chloro-4-fluoro-benzotrifluoride | Sodium pyrosulfite, base | Alternative pathway; technical scale | Additional intermediate step |
| Esterification | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | Methanol, H2SO4 or HCl | High yield; standard method | Requires reflux and acid handling |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester functional group undergoes hydrolysis under acidic or basic conditions to yield the corresponding benzoic acid derivative.
Nucleophilic Substitution Reactions
The chlorine and fluorine atoms participate in nucleophilic aromatic substitution (NAS) due to the electron-deficient aromatic ring.
| Target Position | Nucleophile | Conditions | Products | Yield |
|---|---|---|---|---|
| Chlorine (C5) | NH₃ (g) | 100°C, DMF, 24h | Methyl 5-amino-2-fluoro-3-(trifluoromethyl)benzoate | 68% |
| Fluorine (C2) | NaOMe | 120°C, DMSO, 8h | Methyl 5-chloro-2-methoxy-3-(trifluoromethyl)benzoate | 41% |
Reduction Reactions
The ester group can be reduced to a primary alcohol, while halogens remain intact under mild conditions.
| Reducing Agent | Solvent | Temperature | Products | Yield |
|---|---|---|---|---|
| LiAlH₄ | THF | 0°C → RT, 2h | (5-Chloro-2-fluoro-3-(trifluoromethyl)phenyl)methanol | 90% |
| DIBAL-H | Toluene | -78°C, 1h | Same as above | 78% |
Coupling Reactions
The trifluoromethyl group stabilizes intermediates in cross-coupling reactions.
| Reaction Type | Catalytic System | Partners | Products | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | Methyl 5-chloro-2-fluoro-3-(trifluoromethyl)-4-biphenylbenzoate | 55% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Morpholine | Methyl 5-chloro-2-(morpholino)-3-(trifluoromethyl)benzoate | 63% |
Stability Under Oxidative Conditions
The compound exhibits resistance to oxidation of the trifluoromethyl group:
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| KMnO₄ | H₂O, 100°C, 12h | No reaction observed |
| CrO₃/H₂SO₄ | RT, 24h | Ester group oxidized to ketone (trace amounts) |
Mechanistic Insights
-
Electron-Withdrawing Effects : The -CF₃ group deactivates the ring, directing NAS to meta/para positions relative to itself.
-
Steric Influence : The trifluoromethyl group at C3 impedes reactions at adjacent positions (C2 and C4).
-
Leaving Group Hierarchy : Chlorine (C5) is more reactive than fluorine (C2) in NAS due to better leaving group ability.
Comparative Reactivity Table
| Position | Reactivity in NAS | Preferred Nucleophiles |
|---|---|---|
| C5 (Cl) | High | Amines, alkoxides |
| C2 (F) | Moderate | Strong bases (e.g., MeO⁻) |
| C4 (H) | Low | Requires activating groups |
Scientific Research Applications
Methyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with specific desired properties.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target proteins. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
The compound’s reactivity, solubility, and biological activity are influenced by its substituent arrangement and functional groups. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Acid chloride in 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride confers high reactivity, making it suitable for nucleophilic acyl substitution (e.g., forming amides or esters), unlike the stable methyl ester.
Substituent Position Isomerism
- Swapping the chlorine and trifluoromethyl positions (e.g., 3-Cl vs. 5-CF₃ in ) alters steric and electronic effects. For instance, a CF₃ group at position 3 (target compound) may enhance electron-withdrawing effects at the meta position, influencing aromatic electrophilic substitution patterns.
Functional Group Replacements Replacing CF₃ with OCH₃ (as in Ethyl 5-chloro-2-fluoro-4-methoxybenzoate ) shifts the compound from electron-deficient (CF₃) to electron-rich (OCH₃), affecting interactions with biological targets like enzyme active sites. The amino group in Methyl 3-amino-5-(trifluoromethyl)benzoate introduces hydrogen-bonding capability, enhancing solubility in polar solvents and reactivity in coupling reactions.
Physicochemical and Application Differences
- Lipophilicity : Ethyl esters (e.g., ) generally exhibit higher logP values than methyl esters, impacting membrane permeability in agrochemicals.
- Reactivity : Acid chlorides () are far more reactive than esters, enabling rapid derivatization but requiring stringent storage conditions.
- Biological Activity : Trifluoromethyl groups (target compound, ) enhance metabolic stability and binding affinity to hydrophobic pockets in proteins, whereas methoxy groups () may improve plant mobility in herbicides.
Biological Activity
Methyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This compound features several halogen substituents, which significantly influence its chemical reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The compound has the following molecular formula:
- Chemical Formula : C₉H₆ClF₄O₂
- Molecular Weight : 252.59 g/mol
The structure consists of a benzoate moiety with chlorine, fluorine, and trifluoromethyl groups that enhance its lipophilicity and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its functional groups. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes and receptors. The presence of halogen atoms can facilitate hydrogen bonding and influence the compound's pharmacokinetics and dynamics.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. The presence of halogens is known to enhance the antimicrobial efficacy of similar compounds.
- Anti-inflammatory Properties : There are indications that this compound may also exhibit anti-inflammatory effects, though specific mechanisms remain under investigation.
Case Studies and Research Findings
Several studies have focused on the biological activity of fluorinated compounds similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that compounds with trifluoromethyl groups showed significant activity against Enterococcus faecalis and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 0.39 to 1.56 mg/L . This suggests that this compound could share similar properties due to its structural similarities.
- Structure-Activity Relationship (SAR) : Research into the SAR of fluorinated benzenes indicates that the introduction of halogen groups at specific positions can enhance biological activity. For instance, compounds with chloro and trifluoromethyl groups at the para position exhibited improved potency against bacterial strains compared to their non-fluorinated counterparts .
Data Table: Biological Activity Comparison
Q & A
Q. What are the common synthetic routes for Methyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate, and what challenges arise during its preparation?
The synthesis typically involves sequential functionalization of a benzoate core. A key step is introducing the trifluoromethyl group, which can be achieved using electrophilic trifluoromethylating agents like dibenzothiophenium salts (e.g., 5-(aryl)dibenzothiophenium triflates) . Challenges include:
- Regioselectivity : Ensuring proper substitution at the 3-position (trifluoromethyl) and 5-position (chloro) without side reactions.
- Fluorination : Direct fluorination at the 2-position often requires specialized reagents (e.g., Selectfluor™) to avoid overhalogenation.
- Purification : The compound’s high lipophilicity (LogP ~3.1, inferred from analogs ) complicates chromatography. Recrystallization in hexane/ethyl acetate mixtures is recommended.
Q. How can researchers confirm the structural identity and purity of this compound?
Analytical methods :
- NMR : NMR is critical for verifying trifluoromethyl (-CF) and fluoro (-F) groups. For example, -CF typically resonates at δ -60 to -70 ppm .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) can confirm the molecular ion (e.g., [M+H] for CHClFO, expected m/z ~302.97). NIST mass spectral databases provide reference fragmentation patterns .
- HPLC : Purity >97% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this benzoate in cross-coupling reactions?
The electron-withdrawing trifluoromethyl (-CF) and chloro (-Cl) groups deactivate the aromatic ring, limiting traditional cross-coupling (e.g., Suzuki-Miyaura). However, the fluoro (-F) substituent at the 2-position can act as a directing group for meta-functionalization. Key considerations:
- Catalyst selection : Palladium catalysts with bulky ligands (e.g., SPhos) enhance reactivity in sterically hindered environments .
- Temperature : Reactions often require elevated temperatures (80–100°C) to overcome electron-deficient aromatic systems.
Q. What computational methods are effective for predicting the physicochemical properties or reaction pathways of this compound?
- DFT calculations : Gaussian or ORCA software can model substituent effects on reaction intermediates. For example, Fukui indices predict electrophilic attack sites on the aromatic ring .
- logP prediction : Tools like Molinspiration or ALOGPS estimate lipophilicity (experimental logP ~3.1), critical for drug design .
- Reaction pathway optimization : Transition-state modeling (e.g., IRC calculations) helps identify energy barriers in trifluoromethylation steps .
Q. How can researchers resolve contradictory data in spectroscopic characterization (e.g., unexpected 19F^{19}\text{F}19F NMR shifts)?
Contradictions often arise from solvent effects or impurities. Strategies include:
- Solvent standardization : Use deuterated chloroform (CDCl) for consistency, as fluorine chemical shifts are solvent-sensitive.
- 2D NMR : HSQC and HMBC experiments clarify coupling patterns between and nuclei.
- Reference analogs : Compare data with structurally similar compounds (e.g., Methyl 4-chloro-3-(trifluoromethyl)benzoate, δ -63.2 ppm for -CF ).
Methodological Challenges
Q. What safety protocols are critical when handling intermediates during synthesis?
- Waste management : Halogenated byproducts require segregated storage and disposal via licensed hazardous waste contractors .
- Personal protective equipment (PPE) : Use fluoropolymer-lined gloves and fume hoods due to potential toxicity of fluorinated intermediates.
- Reaction monitoring : In-situ FTIR or Raman spectroscopy minimizes exposure during exothermic steps (e.g., trifluoromethylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
